

Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

Cat. No.: B158590

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dimethoxynaphthalene** (CAS No. 10075-63-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **1,5-Dimethoxynaphthalene**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of **1,5-Dimethoxynaphthalene** in CDCl₃ shows distinct signals for the aromatic and methoxy protons.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
7.70	Doublet (d)	8.8	2H	H-4, H-8
7.38	Triplet (t)	8.0	2H	H-3, H-7
6.98	Doublet (d)	8.0	2H	H-2, H-6
3.94	Singlet (s)	-	6H	-OCH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Chemical Shift (δ) (ppm)	Assignment
155.0	C-1, C-5
128.0	C-4a, C-8a
127.5	C-4, C-8
122.0	C-3, C-7
105.0	C-2, C-6
55.5	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A detailed experimental and theoretical study on the vibrational spectra of **1,5-dimethoxynaphthalene** has been reported.^[1] The characteristic absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic
2950-2850	Medium	C-H Stretch	-OCH ₃
1600-1580	Strong	C=C Stretch	Aromatic Ring
1500-1400	Strong	C=C Stretch	Aromatic Ring
1250-1200	Strong	C-O Stretch	Aryl Ether
1100-1000	Strong	C-O Stretch	Aryl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,5-Dimethoxynaphthalene** is characterized by a prominent molecular ion peak.[2]

m/z	Relative Intensity (%)	Proposed Fragment
188	100	[M] ⁺ (Molecular Ion)
173	~80	[M - CH ₃] ⁺
158	~20	[M - 2CH ₃] ⁺ or [M - OCH ₂] ⁺
115	~40	[M - CH ₃ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

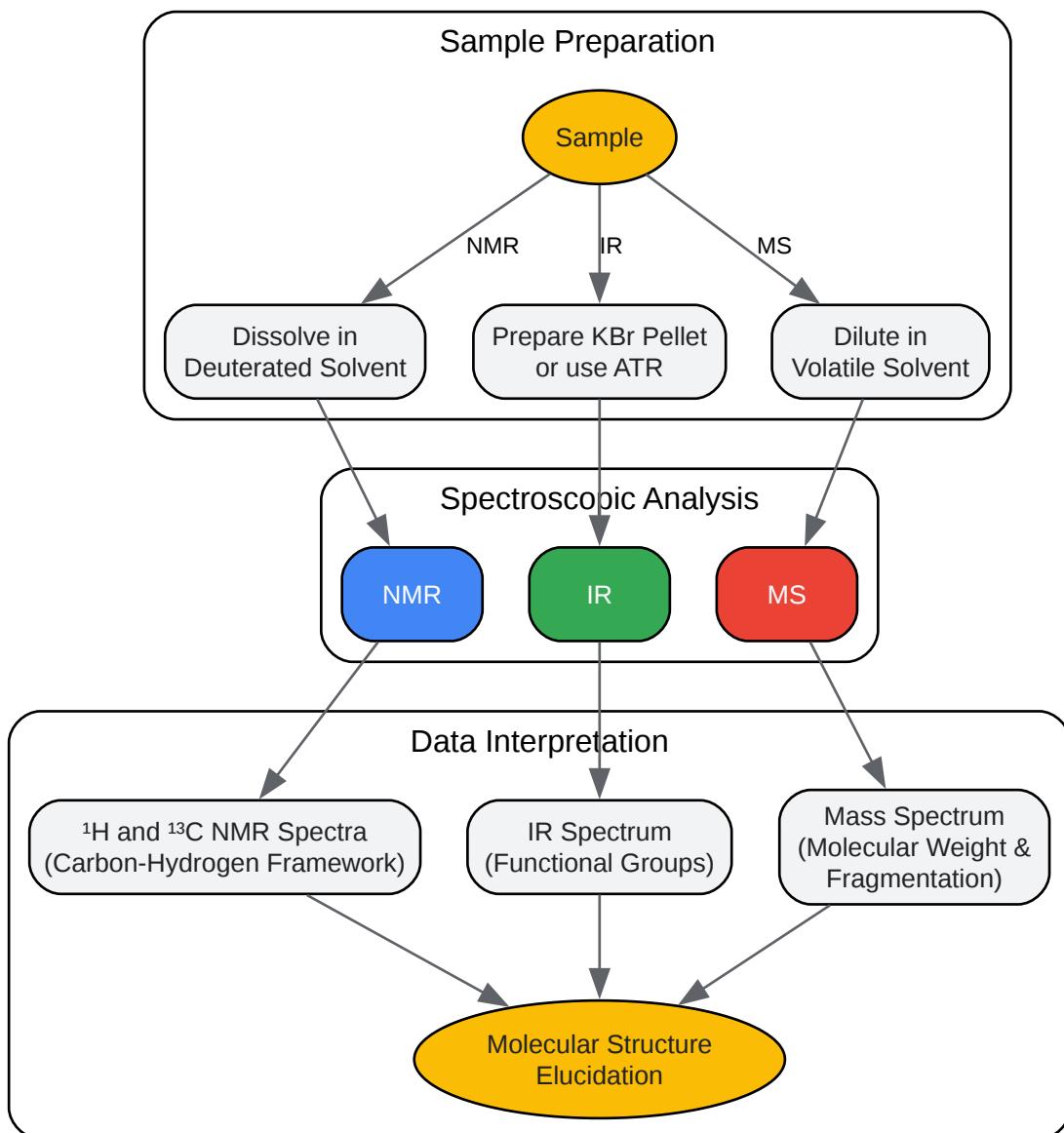
Sample Preparation: Approximately 10-20 mg of **1,5-Dimethoxynaphthalene** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 400 MHz or 500 MHz NMR spectrometer is used. For ¹H NMR, the spectral width is typically set to 12-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of ~220 ppm and a longer relaxation delay of 2-5 seconds. A greater number of scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of **1,5-Dimethoxynaphthalene** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum.


Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1,5-Dimethoxynaphthalene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate, at a concentration of approximately 10-100 µg/mL.

Instrumentation and Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,5-Dimethoxynaphthalene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,5-Dimethoxynaphthalene | C12H12O2 | CID 252527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dimethoxynaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158590#spectroscopic-data-for-1-5-dimethoxynaphthalene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com